Myristoyl coenzyme A xlithium salt
Description
Contextualization of Myristoyl Coenzyme A within Cellular Biochemistry
Myristoyl coenzyme A is an activated form of myristic acid, a 14-carbon saturated fatty acid. wikipedia.orgtargetmol.com It belongs to the family of long-chain fatty acyl-coenzyme A's (acyl-CoAs), which are central players in energy metabolism and the synthesis of complex lipids. ymdb.cadrugbank.com The formation of Myristoyl-CoA from myristic acid and Coenzyme A (CoA) is an ATP-dependent process catalyzed by the enzyme acyl-CoA synthetase. ontosight.aisergey.science This activation is essential for myristic acid to participate in various metabolic reactions. Myristoyl-CoA is a very hydrophobic molecule and is found in different cellular compartments, including the cytoplasm and mitochondria, where it engages in distinct biochemical pathways. ymdb.canih.gov
The lithium salt of Myristoyl-CoA is a stable, solid form of the compound that is readily soluble in water, making it a convenient reagent for laboratory use. chemimpex.comcaymanchem.com Its primary application is as a substrate in research settings to study enzymatic reactions and cellular processes involving lipid metabolism and protein modification. chemimpex.comebiohippo.comcoenzalabs.com
| Property | Value |
| Chemical Name | Myristoyl coenzyme A lithium salt |
| Synonyms | n-Tetradecanoyl coenzyme A lithium salt, Myristoyl-CoA lithium salt |
| Molecular Formula | C35H62N7O17P3S·xLi |
| Molecular Weight | 977.89 g/mol (free acid basis) |
| Appearance | Solid |
| Primary Function | Substrate for N-myristoyltransferase (NMT) and in lipid metabolism studies |
| Table 1: Physicochemical and research-related properties of Myristoyl coenzyme A lithium salt. coenzalabs.comsigmaaldrich.com |
Overview of Myristoyl Coenzyme A's Central Role in Lipid Metabolism
Myristoyl-CoA is a key metabolic intermediate situated at the crossroads of fatty acid synthesis and degradation. ontosight.aiwikipedia.org In the process of fatty acid beta-oxidation, which occurs in the mitochondria, longer fatty acids are broken down to produce shorter acyl-CoAs. For instance, 3-oxopalmitoyl-CoA is converted to Myristoyl-CoA, which then undergoes further beta-oxidation cycles to yield lauroyl-CoA and acetyl-CoA, the latter of which enters the citric acid cycle for energy production. reactome.orgontosight.ai
Conversely, Myristoyl-CoA serves as a building block in the anabolic pathways of lipid synthesis. ontosight.ai It can be elongated to form longer-chain fatty acids or incorporated into more complex lipid molecules such as phospholipids (B1166683) and triacylglycerols. ontosight.ai Specifically, it is a known substrate for the de novo synthesis of phosphatidylinositol, a crucial component of cell membranes and a precursor for signaling molecules. targetmol.comcaymanchem.combiocat.com The regulation of Myristoyl-CoA levels is critical, as imbalances in fatty acid metabolism are linked to various metabolic diseases. ontosight.ai
Significance of Myristoyl Coenzyme A as a Substrate for Protein Modification
Perhaps one of the most significant roles of Myristoyl-CoA is as the exclusive acyl donor for N-myristoylation, a vital and generally irreversible co- and post-translational protein modification. ocl-journal.orgresearchgate.netocl-journal.org This process involves the covalent attachment of a myristoyl group from Myristoyl-CoA to the N-terminal glycine (B1666218) residue of a target protein. wikipedia.orgfrontiersin.org The reaction is catalyzed by the enzyme N-myristoyltransferase (NMT). frontiersin.orgnih.gov
The specificity of NMT for Myristoyl-CoA over other, more abundant cellular acyl-CoAs like palmitoyl-CoA is remarkable. nih.govpnas.org The enzyme's acyl-CoA binding pocket is structured to preferentially accommodate the 14-carbon chain of myristate, ensuring high fidelity in the modification process. frontiersin.orgnih.gov
N-myristoylation is crucial for the proper function of a vast array of proteins, including those involved in signal transduction, oncogenesis, and immune responses. ocl-journal.orgnih.govnih.gov The attached myristoyl group acts as a hydrophobic anchor, facilitating protein localization to cellular membranes and mediating protein-protein interactions. wikipedia.orgocl-journal.orgnih.gov This modification can act as a "molecular switch," where conformational changes in the protein can expose or sequester the myristoyl group, thereby regulating the protein's association with membranes and its biological activity. wikipedia.orgnih.gov The process is fundamental for the function of numerous key cellular proteins, highlighting the central role of Myristoyl-CoA in regulating cellular signaling and architecture. nih.govnih.govnih.gov
| Protein Class | Examples | Function Regulated by Myristoylation |
| Tyrosine Kinases | Src family kinases (e.g., p60src) | Membrane targeting, signal transduction nih.govnih.gov |
| G Proteins | ARF proteins, Gα subunits | Membrane association, vesicle trafficking, signal transduction nih.govnih.gov |
| Protein Kinases | cAMP-dependent protein kinase (PKA) catalytic subunit | Subcellular localization, signaling wikipedia.orgnih.gov |
| Viral Proteins | HIV-1 Gag protein | Virus assembly and budding nih.gov |
| Calcium-Binding Proteins | Recoverin, Calcineurin B subunit | Calcium-myristoyl switch, signal transduction nih.gov |
| Adaptor Proteins | TRIF-related adaptor molecule (TRAM) | TLR4 signaling in innate immunity nih.gov |
| Table 2: Examples of proteins modified by N-myristoylation, for which Myristoyl-CoA is the essential substrate. |
Structure
2D Structure
Properties
Molecular Formula |
C35H61LiN7O17P3S |
|---|---|
Molecular Weight |
983.9 g/mol |
IUPAC Name |
lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C35H62N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);/q;+1/p-1/t24-,28-,29-,30+,34-;/m1./s1 |
InChI Key |
NDMUYRSIWKXKAC-NXHBBHECSA-M |
Isomeric SMILES |
[Li+].CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Canonical SMILES |
[Li+].CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways Involving Myristoyl Coenzyme a
Biosynthesis of Myristoyl Coenzyme A from Myristic Acid: Enzymatic Mechanisms
The conversion of myristic acid into its biologically active form, myristoyl-CoA, is a critical activation step that primes it for participation in various metabolic processes. This transformation is carried out by specific enzymes that ensure the efficient production of this key metabolic intermediate.
Myristoyl-CoA Synthetase and Ligase Activities.ontosight.ai
The enzymatic functions responsible for the synthesis of myristoyl-CoA are primarily attributed to myristoyl-CoA synthetase and myristoyl-CoA ligase activities. ontosight.ai These terms are often used interchangeably as they describe the same fundamental biochemical reaction. ontosight.ai These enzymes belong to the broader family of acyl-CoA synthetases, which are responsible for activating fatty acids of varying chain lengths. ontosight.aiwikipedia.org
Myristoyl-CoA synthetase exhibits a degree of substrate specificity, with a preference for myristic acid. ontosight.ainih.gov However, it can also act on other fatty acids, albeit with different efficiencies. nih.gov Studies have indicated that the enzyme's binding pocket accommodates the acyl chain in a bent conformation. nih.gov The activity of these synthetases is crucial for maintaining the cellular pool of myristoyl-CoA required for lipid synthesis and protein modification. ontosight.ai
Activation of Myristic Acid to Myristoyl-CoA.ontosight.ai
The activation of myristic acid is an energy-dependent process that involves its condensation with coenzyme A (CoA). ontosight.ai This reaction is catalyzed by myristoyl-CoA synthetase and requires the hydrolysis of ATP to AMP and pyrophosphate (PPi), providing the thermodynamic driving force for the reaction. ontosight.aiwikipedia.org This two-step mechanism involves the formation of a myristoyl-AMP intermediate, which then reacts with CoA to form myristoyl-CoA. wikipedia.org
This activation is a prerequisite for virtually all metabolic fates of myristic acid, including its incorporation into complex lipids and its attachment to proteins. ontosight.aibertin-bioreagent.com The resulting myristoyl-CoA is a high-energy thioester, which makes the myristoyl group readily transferable in subsequent enzymatic reactions. wikipedia.org
Integration of Myristoyl Coenzyme A into Major Lipid Metabolic Pathways
Once synthesized, myristoyl-CoA serves as a versatile precursor, feeding into several essential lipid biosynthesis pathways. Its integration into these pathways underscores its central role in constructing the diverse lipid landscape of the cell.
Participation in Triacylglycerol Biosynthesis.
Myristoyl-CoA is a substrate for the synthesis of triacylglycerols (TAGs), the primary form of energy storage in many organisms. ontosight.aipagepress.org The biosynthesis of TAGs occurs primarily through the Kennedy pathway, which involves the sequential acylation of a glycerol-3-phosphate backbone. aocs.orgresearchgate.net
| Enzyme | Substrate(s) | Product(s) | Role of Myristoyl-CoA |
|---|---|---|---|
| Glycerol-3-phosphate acyltransferase (GPAT) | Glycerol-3-phosphate, Acyl-CoA | Lysophosphatidic acid | Acyl donor |
| Lysophosphatidic acid acyltransferase (LPAAT) | Lysophosphatidic acid, Acyl-CoA | Phosphatidic acid | Acyl donor |
| Diacylglycerol acyltransferase (DGAT) | Diacylglycerol, Acyl-CoA | Triacylglycerol | Acyl donor |
Role in Phospholipid Synthesis.chemicalbook.com
Myristoyl-CoA is also a key building block in the synthesis of various phospholipids (B1166683), which are essential components of cellular membranes. ontosight.aichemicalbook.com The de novo synthesis of phospholipids, such as phosphatidylcholine and phosphatidylethanolamine, often initiates from phosphatidic acid, a common intermediate also found in TAG biosynthesis. nih.govyoutube.com
Contributions to De Novo Fatty Acid Synthesis.
While myristoyl-CoA is a product of myristic acid activation, it can also be seen in the context of the broader process of de novo fatty acid synthesis. youtube.com In this pathway, acetyl-CoA is sequentially elongated by the fatty acid synthase (FAS) complex to produce longer-chain fatty acids. youtube.combiorxiv.org Palmitoyl-CoA (C16:0-CoA) is the primary product of mammalian FAS. researchgate.net However, myristoyl-CoA can be produced through the elongation of lauric acid (C12:0) or the shortening of palmitic acid (C16:0). researchgate.net
| Process | Role of Myristoyl-CoA | Key Enzymes/Pathways |
|---|---|---|
| Elongation | Product of lauric acid elongation | Fatty acid elongases |
| Shortening | Product of palmitic acid shortening | Peroxisomal β-oxidation |
| Regulation | Feedback inhibitor | Acetyl-CoA carboxylase |
Interplay with Beta-Oxidation Pathways
Myristoyl-CoA is a key participant in the mitochondrial beta-oxidation spiral, the primary catabolic process for breaking down fatty acids to generate energy. As a 14-carbon saturated fatty acyl-CoA, it serves as both a product from longer-chain fatty acids and a substrate for further oxidation.
The beta-oxidation of a longer fatty acid, such as the 16-carbon palmitoyl-CoA, undergoes a cycle of four enzymatic reactions, yielding acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. nih.gov The first pass through this spiral converts palmitoyl-CoA to Myristoyl-CoA. nih.govreactome.org
Myristoyl-CoA then becomes the substrate for the subsequent cycle of beta-oxidation, often referred to as the second pass of the spiral. reactome.org This process involves four key enzymatic steps that sequentially shorten the acyl chain, ultimately producing lauroyl-CoA (a 12-carbon fatty acyl-CoA) and acetyl-CoA. reactome.orgontosight.ai The enzymes involved are part of a coordinated system, with isoforms specific for different fatty acid chain lengths. nih.gov For long-chain fatty acids like myristate, the latter three enzymatic activities are often contained within a mitochondrial trifunctional protein complex associated with the inner mitochondrial membrane. reactome.org
The four core reactions in the beta-oxidation of Myristoyl-CoA are detailed below:
| Step | Enzyme | Reactants | Products | Description |
| 1. Dehydrogenation | Acyl-CoA Dehydrogenase (Long Chain) | Myristoyl-CoA, FAD | trans-Tetradec-2-enoyl-CoA, FADH₂ | An FAD-dependent enzyme introduces a double bond between the α and β carbons (C2 and C3) of the fatty acyl chain. reactome.orgontosight.ai |
| 2. Hydration | Enoyl-CoA Hydratase | trans-Tetradec-2-enoyl-CoA, H₂O | (S)-3-Hydroxytetradecanoyl-CoA | Water is added across the newly formed double bond, creating a hydroxyl group on the β-carbon. reactome.orgontosight.ai |
| 3. Oxidation | 3-Hydroxyacyl-CoA Dehydrogenase | (S)-3-Hydroxytetradecanoyl-CoA, NAD⁺ | 3-Oxotetradecanoyl-CoA, NADH + H⁺ | The hydroxyl group on the β-carbon is oxidized to a keto group, with the concomitant reduction of NAD⁺ to NADH. reactome.orgontosight.ai |
| 4. Thiolysis | Ketoacyl-CoA Thiolase | 3-Oxotetradecanoyl-CoA, Coenzyme A | Lauroyl-CoA, Acetyl-CoA | The bond between the α and β carbons is cleaved by another molecule of Coenzyme A, releasing a two-carbon acetyl-CoA unit and the shortened lauroyl-CoA. reactome.orgontosight.ai |
This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules. The complete beta-oxidation of one molecule of Myristoyl-CoA undergoes six cycles, yielding a total of seven molecules of acetyl-CoA. libretexts.org Regulation of this pathway is tightly controlled by the energy needs of the cell. High ratios of NADH/NAD⁺ and acetyl-CoA/CoA, indicating a high energy state, allosterically inhibit the enzymes of beta-oxidation. aocs.org
Interconnections with Core Metabolic Pathways
The acetyl-CoA generated from the beta-oxidation of Myristoyl-CoA is a critical metabolic hub, connecting fatty acid breakdown with central energy-producing and biosynthetic pathways, most notably the citric acid cycle and gluconeogenesis.
Connection to the Citric Acid Cycle (TCA Cycle):
The primary fate of acetyl-CoA produced from fatty acid oxidation in most tissues is its entry into the citric acid cycle, which occurs in the mitochondrial matrix. wikipedia.org Acetyl-CoA, carrying a two-carbon acetyl group, condenses with the four-carbon molecule oxaloacetate to form the six-carbon molecule citrate, initiating the cycle. khanacademy.orglibretexts.org Through a series of eight enzymatic reactions, the two carbons from the acetyl group are oxidized and released as carbon dioxide (CO₂). khanacademy.org
The complete oxidation of each acetyl-CoA molecule in the TCA cycle generates energy-rich molecules:
3 molecules of NADH
1 molecule of FADH₂
1 molecule of GTP (or ATP)
These reduced coenzymes (NADH and FADH₂) are subsequently oxidized by the electron transport chain, driving the production of a significant amount of ATP via oxidative phosphorylation. wikipedia.org The complete breakdown of a single Myristoyl-CoA molecule via beta-oxidation and the citric acid cycle yields a substantial amount of ATP, highlighting the high energy density of fatty acids.
Connection to Gluconeogenesis:
Gluconeogenesis is the metabolic pathway for synthesizing glucose from non-carbohydrate precursors, occurring primarily in the liver. wikipedia.org While animals cannot achieve a net synthesis of glucose from the acetyl-CoA produced from even-chain fatty acids like myristic acid, the breakdown of Myristoyl-CoA is crucial for promoting gluconeogenesis in several ways. wikipedia.orgkhanacademy.org
The key limitation is that the pyruvate (B1213749) dehydrogenase complex reaction, which converts pyruvate to acetyl-CoA, is irreversible. wikipedia.orgupr.edu Furthermore, for every two-carbon acetyl-CoA that enters the TCA cycle, two carbons are lost as CO₂, meaning there is no net production of the four-carbon oxaloacetate required for the gluconeogenic pathway. wikipedia.org
Despite this, the metabolism of Myristoyl-CoA strongly supports gluconeogenesis through two principal mechanisms:
Allosteric Activation: The high levels of acetyl-CoA produced during active beta-oxidation act as a potent allosteric activator of the enzyme pyruvate carboxylase. wikipedia.orgnih.gov This enzyme catalyzes the carboxylation of pyruvate to form oxaloacetate, a key anaplerotic reaction that replenishes TCA cycle intermediates and provides the starting substrate for gluconeogenesis. wikipedia.orgwikipedia.org This ensures that when fat breakdown is active, the liver is signaled to produce glucose.
Energy Supply: Gluconeogenesis is a highly energy-demanding process. wikipedia.org The ATP and GTP required to drive the synthesis of glucose from pyruvate are supplied in large part by the ATP generated from the beta-oxidation of fatty acids like Myristoyl-CoA and the subsequent oxidation of acetyl-CoA in the TCA cycle. wikipedia.org
Myristoyl Coenzyme a in Post Translational Modification: Protein Myristoylation
Fundamental Principles of Protein N-Myristoylation
Protein N-myristoylation is a widespread and vital post-translational modification found in a vast array of eukaryotic and viral proteins. nih.gov This process is not merely a simple addition of a lipid moiety; it is a highly regulated event that dictates the fate and function of numerous proteins involved in critical cellular pathways.
Co-translational and Post-translational Myristoylation Mechanisms
The attachment of the myristoyl group from Myristoyl-CoA to a protein can occur at two distinct cellular moments: during protein synthesis (co-translationally) or after the protein has been fully synthesized (post-translationally). wikipedia.orgresearchgate.netdifferencebetween.com
Co-translational myristoylation is the more common of the two mechanisms. researchgate.net It occurs on the ribosome as a nascent polypeptide chain is being synthesized. researchgate.net The process begins with the enzymatic removal of the initiator methionine (iMet) from the N-terminus of the growing polypeptide by methionine aminopeptidase (B13392206) (MetAP). creative-proteomics.comnih.gov This exposes an N-terminal glycine (B1666218) residue, which then becomes a substrate for N-myristoyltransferase (NMT). creative-proteomics.comnih.gov NMT, in complex with Myristoyl-CoA, then catalyzes the transfer of the myristoyl group to this newly exposed glycine. nih.gov
Post-translational myristoylation is a less frequent but equally important mechanism that often occurs in response to specific cellular signals, such as apoptosis. targetmol.comwikipedia.org In this case, an internal glycine residue within a fully synthesized protein is exposed through proteolytic cleavage by enzymes like caspases. researchgate.net This newly generated N-terminal glycine can then be recognized by NMT and subsequently myristoylated. researchgate.net This mechanism allows for a dynamic regulation of protein function, enabling a rapid change in a protein's localization or activity in response to cellular events.
| Myristoylation Mechanism | Timing | Key Event | Example |
| Co-translational | During protein synthesis | Removal of initiator methionine to expose N-terminal glycine. creative-proteomics.comnih.gov | Myristoylation of many signaling proteins as they are synthesized. |
| Post-translational | After protein synthesis | Proteolytic cleavage (e.g., by caspases) exposes an internal glycine. researchgate.net | Myristoylation of caspase cleavage products during apoptosis. wikipedia.org |
N-Terminal Glycine Recognition and Myristoyl Group Transfer
The specificity of N-myristoylation is largely dictated by the recognition of a specific amino acid sequence at the N-terminus of the substrate protein by NMT. nih.gov While an absolute consensus sequence is not strictly required, the presence of a glycine residue at the N-terminus (position 1) is an absolute prerequisite for myristoylation to occur. wikipedia.orgnih.gov
NMT recognizes a degenerate sequence motif, typically spanning the first 10-17 amino acids of the target protein. nih.govnih.gov In addition to the essential N-terminal glycine, certain other amino acid residues at specific positions can influence the efficiency of myristoylation. For instance, a serine residue at position 5 is often found in myristoylated proteins. nih.gov The transfer of the myristoyl group from Myristoyl-CoA to the N-terminal glycine is a nucleophilic addition-elimination reaction catalyzed by NMT. wikipedia.orgnih.gov The enzyme binds Myristoyl-CoA first, which induces a conformational change that opens the peptide-binding site. nih.govacs.org The N-terminal glycine of the substrate protein then attacks the thioester carbonyl of Myristoyl-CoA, leading to the formation of a stable amide bond and the release of coenzyme A. nih.gov
Recent research has also revealed that NMT can, in some cases, catalyze the myristoylation of internal lysine (B10760008) residues, expanding the known scope of this modification. nih.govabcam.com
Identification of Myristoylated Protein Substrates
Identifying the full complement of myristoylated proteins within a cell is crucial for understanding the widespread impact of this modification. Several techniques have been developed to identify these substrates:
Mass Spectrometry (MS): This is a powerful tool for identifying myristoylated proteins. creative-proteomics.com By analyzing the mass of peptides generated from a protein digest, the presence of the myristoyl group (which adds a specific mass) can be detected. creative-proteomics.com Advances in high-resolution mass spectrometry have significantly improved the sensitivity and accuracy of this method, allowing for the identification of low-abundance myristoylated proteins. creative-proteomics.com
Bio-orthogonal Azido-Myristate Analogs: This chemical biology approach involves feeding cells with a modified version of myristic acid containing an azide (B81097) group. nih.gov This "azidomyristate" is incorporated into proteins by NMT. nih.gov The azide group can then be specifically and efficiently labeled with a reporter tag (like a fluorescent dye or biotin) via a bio-orthogonal chemical reaction, allowing for the visualization and affinity purification of myristoylated proteins. nih.gov
Computational Prediction: Algorithms have been developed to predict potential myristoylation sites in proteins based on the known substrate sequence motifs of NMT. nih.govnih.gov These predictive tools can be used to screen entire proteomes for candidate myristoylated proteins, which can then be experimentally validated. nih.gov
Enzymology of N-Myristoyltransferase (NMT)
N-myristoyltransferase is the sole enzyme responsible for catalyzing the transfer of myristate from Myristoyl-CoA to the N-terminal glycine of substrate proteins. wikipedia.orgnih.gov In mammals, including humans, there are two isoforms of this crucial enzyme, NMT1 and NMT2. researchgate.netnih.gov
NMT Isoforms: NMT1 and NMT2 Substrate Specificities and Redundancies
NMT1 and NMT2 are encoded by two different genes and share a significant degree of sequence similarity. researchgate.net Both isoforms are expressed in most human tissues and are essential for cell survival. nih.govabcam.com While they have similar specificities for Myristoyl-CoA, they exhibit differences in their peptide substrate specificities, suggesting they may have both overlapping and unique roles in the cell. creative-proteomics.comnih.gov
Studies have shown that NMT1 and NMT2 have only partially redundant functions. nih.govnih.gov For instance, depletion of NMT1 has been shown to inhibit cell proliferation, while the loss of NMT2 has a more pronounced effect on inducing apoptosis. nih.govnih.gov This suggests that the two isoforms may regulate distinct sets of proteins involved in these fundamental cellular processes. The expression levels of NMT1 and NMT2 can also vary between different tissues and during development. researchgate.net
| NMT Isoform | Key Functions | Substrate Preference |
| NMT1 | Critical for cell proliferation and tumor growth. nih.govnih.gov | Divergent peptide substrate specificities compared to NMT2. nih.gov |
| NMT2 | Plays a significant role in apoptosis. nih.govnih.gov | Divergent peptide substrate specificities compared to NMT1. nih.gov |
Catalytic Mechanism and Structural Insights of NMT-Myristoyl-CoA Interactions
NMT follows an ordered Bi-Bi reaction mechanism. nih.govnih.gov This means that the enzyme first binds to Myristoyl-CoA, forming a binary complex. nih.gov This binding event induces a conformational change in NMT, which then allows for the binding of the protein or peptide substrate. nih.govnih.gov The catalytic transfer of the myristoyl group then occurs, followed by the sequential release of coenzyme A and the myristoylated protein. nih.gov
Crystal structures of NMT in complex with Myristoyl-CoA and peptide substrate analogs have provided detailed insights into the catalytic mechanism. nih.govresearchgate.net The enzyme consists of two lobes with a deep cleft between them where the substrates bind. researchgate.net The N-terminal half of the enzyme is primarily responsible for binding Myristoyl-CoA, while the C-terminal half forms the major part of the peptide-binding pocket. nih.gov The myristoyl chain of Myristoyl-CoA is buried in a hydrophobic pocket within the enzyme, while the CoA moiety makes extensive contacts with the enzyme surface. researchgate.net The binding of Myristoyl-CoA positions the thioester bond for nucleophilic attack by the N-terminal glycine of the substrate protein. wikipedia.org
Functional Consequences of Protein Myristoylation
The addition of the myristoyl group has profound effects on the modified protein's function, primarily by altering its physical and chemical properties.
Membrane Association and Subcellular Compartmentalization
One of the most significant consequences of protein myristoylation is the promotion of membrane association. ontosight.aicreative-diagnostics.com The hydrophobic myristoyl group acts as a lipid anchor, facilitating the tethering of the modified protein to cellular membranes, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus. nih.govcreative-diagnostics.com This localization is crucial for the function of many signaling proteins that must be positioned at the membrane to interact with their respective pathways. frontiersin.orgcreative-diagnostics.com However, the interaction of the myristoyl group alone is often not sufficient for stable membrane anchoring. nih.govnih.gov A second signal, such as a cluster of basic amino acids that interact with acidic phospholipids (B1166683) in the membrane, is frequently required for robust and stable membrane association. nih.govnih.gov This dual-signal mechanism allows for more precise control over the protein's subcellular localization.
Modulation of Protein-Protein and Protein-Lipid Interactions
Myristoylation plays a critical role in mediating and modulating interactions between proteins and between proteins and lipids. wikipedia.orgontosight.ai The myristoyl group can directly participate in these interactions, providing a hydrophobic interface that can bind to corresponding hydrophobic pockets on other proteins or insert into the lipid bilayer. creative-diagnostics.comnih.gov This modification can be essential for the formation of protein complexes and the assembly of signaling scaffolds at the membrane. creative-diagnostics.com For instance, the myristoylation of certain kinases is a prerequisite for their ability to interact with and phosphorylate their membrane-bound substrates. nih.gov
Influence on Protein Conformation and Stability
The attachment of the myristoyl group can influence the three-dimensional structure and stability of a protein. nih.govnih.gov The hydrophobic nature of the myristoyl chain can drive conformational changes, sometimes causing the myristoyl group to be sequestered within a hydrophobic pocket of the protein itself. wikipedia.org This can protect the protein from degradation and maintain it in a specific, often inactive, conformation. creative-diagnostics.com In some cases, myristoylation has been shown to enhance a protein's resistance to denaturation and proteolytic cleavage. creative-diagnostics.comnih.gov
Regulation of Myristoyl Coenzyme a Levels and Activity
Regulation of Myristoyl-CoA Biosynthesis
The synthesis of myristoyl-CoA is primarily controlled at the level of the enzymes that ligate myristic acid to coenzyme A, namely the long-chain acyl-CoA synthetases (LACS), also known as fatty acyl-CoA ligases (FACL). wikipedia.org These enzymes catalyze the activation of long-chain fatty acids, including myristic acid, for their participation in various metabolic pathways. nih.gov The regulation of myristoyl-CoA biosynthesis is multifaceted, involving both long-term and short-term mechanisms.
Long-term regulation is achieved through the control of the expression levels of the enzymes involved in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). wikipedia.org The expression of these enzymes can be influenced by hormonal and nutritional signals. For instance, vitamin D3 has been shown to upregulate the expression and activity of FACL3, an enzyme that utilizes myristic acid as a substrate. wikipedia.org
Short-term regulation is primarily mediated by feedback inhibition. wikipedia.org Long-chain fatty acyl-CoAs, including myristoyl-CoA, can act as feedback inhibitors of ACC and FAS, the key enzymes in de novo fatty acid synthesis. wikipedia.orgpnas.org This feedback mechanism allows for a rapid response to changes in the cellular demand for fatty acids. An accumulation of long-chain acyl-CoAs signals a reduced need for fatty acid synthesis, leading to the allosteric inhibition of these enzymes and a consequent decrease in the production of malonyl-CoA, a critical building block for fatty acid elongation. pnas.org Furthermore, long-chain fatty acyl-CoAs can also suppress the transcription of genes encoding for lipogenic enzymes, providing another layer of feedback control. wikipedia.org
The specificity of LACS enzymes for different fatty acids also contributes to the regulation of the myristoyl-CoA pool. While some LACS isoforms have broad substrate specificity, others exhibit a preference for certain chain lengths. For example, ACSL1, a major acyl-CoA synthetase in adipocytes, can activate a range of fatty acids from C12 to C24, but its catalytic efficiency varies with chain length. nih.gov This differential substrate preference helps to maintain the appropriate balance of various acyl-CoA species within the cell.
Coenzyme A Pool Regulation and its Impact on Myristoylation
The degradation of CoA occurs through distinct pathways both inside and outside the cell, involving specific hydrolases. nih.gov
Extracellular Degradation: In the extracellular space, such as the intestinal lumen, CoA is degraded in a stepwise manner. nih.govmdpi.com The process is initiated by enzymes like alkaline phosphatases and ectonucleotide pyrophosphatases/phosphodiesterases (ENPPs), which hydrolyze CoA to 4'-phosphopantetheine (B1211885) (PPanSH). nih.govmdpi.comnih.gov PPanSH can then be further dephosphorylated to pantetheine (B1680023). The final and specific step in this pathway is catalyzed by pantetheinases, also known as vanins (VNNs), which hydrolyze pantetheine to release pantothenate (vitamin B5) and cysteamine. nih.govnih.govnih.gov This liberated pantothenate can then be taken up by cells and used for the de novo synthesis of intracellular CoA. nih.govnih.gov
Intracellular Degradation: Inside the cell, CoA degradation is compartmentalized within organelles like mitochondria and peroxisomes and is primarily mediated by a family of enzymes known as Nudix (nucleoside diphosphate-linked moiety X)-type motif hydrolases. nih.govnih.govnih.gov Specific Nudix hydrolases, such as NUDT7, NUDT8, and NUDT19, are responsible for cleaving CoA and certain acyl-CoAs into 3',5'-adenosine diphosphate (B83284) (3',5'-ADP) and the corresponding (acyl-)4'-phosphopantetheine. nih.gov In bacteria like E. coli, the enzymes NudC and NudL have been identified as CoA-degrading Nudix hydrolases. biorxiv.org Unlike the extracellular pathway, the intracellular degradation of CoA does not typically involve vanins, and therefore pantothenate is not directly produced. nih.gov The intracellular and extracellular degradation pathways appear to be coordinately regulated by the nutritional state of the organism. nih.gov
The key enzymes involved in these degradation pathways are summarized in the table below.
| Pathway | Enzyme Family | Specific Enzymes | Function | Location |
| Extracellular | Phosphatases/Pyrophosphatases | Alkaline Phosphatase, ENPPs | Hydrolyze CoA to 4'-phosphopantetheine | Extracellular space, intestinal lumen |
| Extracellular | Pantetheinases | Vanins (VNNs) | Hydrolyze pantetheine to pantothenate and cysteamine | Ecto-enzymes |
| Intracellular | Nudix Hydrolases | NUDT7, NUDT8, NUDT19 (mammals); NudC, NudL (E. coli) | Hydrolyze CoA and acyl-CoAs to 3',5'-ADP and (acyl-)4'-phosphopantetheine | Mitochondria, peroxisomes |
The concentration of CoA, and specifically the ratio of reduced to oxidized CoA, appears to be a critical regulator of N-myristoyltransferase (NMT) activity. Studies on bovine spleen NMT have suggested that reduced CoA is a key activator of the enzyme, while oxidized CoA is inhibitory. nih.gov This suggests a role for the cellular redox state in modulating protein myristoylation.
It has been hypothesized that an increase in the cellular concentration of reduced CoA could lead to an increase in protein myristoylation. nih.gov Conversely, a decrease in the CoA concentration, potentially due to oxidation, may favor the process of demyristoylation. nih.gov Furthermore, excess CoA has been shown to block demyristoylation, further highlighting the importance of its concentration in this dynamic process. nih.gov
The activity of NMT is also influenced by the relative concentrations of different acyl-CoA species. While NMT exhibits a strong preference for myristoyl-CoA, it can utilize other acyl-CoAs, such as acetyl-CoA, albeit with different kinetic parameters. acs.orgacs.org The high affinity of NMT for myristoyl-CoA, with Km values reported in the low micromolar range for human NMT1 and NMT2, contributes to the specificity of myristoylation. nih.gov However, the vast excess of acetyl-CoA in the cell could potentially lead to off-target acetylation by NMT. The selection of myristoyl-CoA is therefore a result of both the enzyme's intrinsic specificity and the local concentrations of the different acyl-CoA donors. acs.org It has been suggested that the channeling of myristoyl-CoA to NMT via acyl-CoA binding proteins, such as ACBD6, could lead to localized increases in myristoyl-CoA concentration, further enhancing the selectivity for myristoylation. acs.org
Post-translational Modifications of Myristoylated Proteins (e.g., Dual Acylation, Phosphorylation Crosstalk)
The function of myristoylated proteins can be further modulated by additional post-translational modifications, creating a sophisticated regulatory network that fine-tunes protein localization and activity.
A common secondary modification is dual acylation , where a second fatty acid is attached to the protein. The most well-studied example is the addition of a palmitoyl (B13399708) group (a C16 saturated fatty acid) to a nearby cysteine residue, a process known as S-palmitoylation. This dual modification of myristoylation and palmitoylation significantly increases the hydrophobicity of the protein, leading to a more stable association with cellular membranes. nih.gov This is particularly important for targeting proteins to specific membrane microdomains known as lipid rafts . researchgate.netresearchgate.net The Src-family of protein tyrosine kinases, for instance, requires dual acylation for their localization to lipid rafts, which is essential for their role in mediating chemotaxis in response to signals like CXCL12. researchgate.net While myristoylation alone provides a relatively weak and transient membrane interaction, the addition of palmitoylation acts as a switch to anchor the protein more firmly to the membrane. nih.gov
There is also significant crosstalk between myristoylation and phosphorylation . Phosphorylation of residues near the myristoylation site can introduce negative charges, which can electrostatically interfere with the interaction between the positively charged domains of the myristoylated protein and the negatively charged phospholipids (B1166683) of the cell membrane. nih.gov A classic example of this is the myristoylated alanine-rich C-kinase substrate (MARCKS) protein. nih.gov Phosphorylation of MARCKS by protein kinase C (PKC) within its basic effector domain leads to the displacement of the protein from the plasma membrane. nih.gov This "myristoyl-electrostatic switch" provides a mechanism for the rapid and reversible regulation of protein localization and function in response to signaling cascades. nih.gov This interplay is not limited to MARCKS; phosphorylation has been shown to regulate the function of other myristoylated proteins, such as the bovine heart calmodulin-dependent cyclic nucleotide phosphodiesterase. nih.gov Thus, the interplay between myristoylation and phosphorylation provides a dynamic mechanism to control the activity and subcellular location of key signaling proteins. nih.govelsevierpure.com
Myristoyl Coenzyme a in Cellular Physiology and Signal Transduction
Involvement in Diverse Signal Transduction Cascades
Myristoylation, fueled by Myristoyl-CoA, is a pivotal modification that integrates proteins into a vast number of signal transduction pathways. wikipedia.orgnih.gov By tethering proteins to membranes or enabling specific protein-protein interactions, myristoylation acts as a molecular switch that can be finely controlled. wikipedia.org This modification is not merely for anchoring proteins but actively participates in the dynamic regulation of signaling events. nih.gov
The functional consequences of myristoylation are diverse and context-dependent. For some proteins, the myristoyl group is permanently exposed, ensuring a stable membrane association. For others, the lipid moiety can be sequestered within a hydrophobic pocket of the protein, and its exposure is regulated by conformational changes induced by factors like calcium binding or phosphorylation. wikipedia.orgfrontiersin.org This "myristoyl switch" mechanism allows for rapid and flexible cellular responses to various stimuli. nih.gov Myristoylated proteins are key components in the communication networks that link membrane receptors to cytoplasmic effectors, thereby controlling a multitude of cellular functions. nih.gov The process is implicated in pathways regulating everything from cell growth to programmed cell death and immune responses. nih.gov
Myristoylation-Dependent Regulation of Key Signaling Proteins
The function of many critical signaling proteins is directly dependent on myristoylation, a modification enabled by Myristoyl-CoA. This lipid attachment is essential for their proper localization and ability to interact with other components of the signaling machinery.
G-proteins: The alpha subunits of several heterotrimeric G-proteins are myristoylated at their N-terminal glycine (B1666218). nih.govnih.gov This modification is crucial for tethering the G-protein to the inner surface of the plasma membrane, allowing it to interact with its corresponding receptor. wikipedia.org Studies have shown that myristoylation increases the affinity of the Gα subunit for the βγ subunit complex, which is essential for the formation of the heterotrimer and its proper localization. nih.gov Blocking this myristoylation prevents the stable association of the alpha subunit with the cell membrane. nih.gov
Protein Kinases: A significant number of protein kinases, which are central to signal transduction, are myristoylated. One of the first proteins identified as myristoylated was the catalytic subunit of cyclic AMP-dependent protein kinase (PKA). wikipedia.org Other prominent examples include protein kinase C (PKC) substrates like the MARCKS (Myristoylated Alanine-Rich C Kinase Substrate) protein. frontiersin.orgnih.gov For these kinases, myristoylation is often a key determinant of their subcellular localization and their ability to access substrates and regulators at the plasma membrane or other cellular compartments. nih.govsergey.science
Small GTPases: Small GTPases, also known as small G-proteins, are molecular switches that regulate a vast array of cellular processes. wikipedia.org Within this superfamily, members of the Arf (ADP-ribosylation factor) family are typically modified by N-terminal myristoylation. nih.gov This lipid modification is indispensable for their function, as it anchors them to membrane bilayers, a prerequisite for their role in vesicular trafficking and signal transduction. nih.gov The specific lipid modification, in this case, myristoylation, contributes significantly to the distinct subcellular localization and activity of each small GTPase. nih.gov
| Protein Class | Examples | Role of Myristoylation (from Myristoyl-CoA) | Reference |
|---|---|---|---|
| G-Proteins | Gαi, Gαo, Gαz | Promotes membrane association and interaction with βγ subunits. | wikipedia.orgnih.govnih.gov |
| Protein Kinases | PKA catalytic subunit, MARCKS (PKC substrate) | Directs subcellular localization and interaction with signaling partners. | wikipedia.orgfrontiersin.orgnih.gov |
| Small GTPases | Arf family proteins | Essential for membrane targeting and activity in vesicle transport. | nih.gov |
Contributions to Fundamental Cellular Processes
Myristoyl-CoA and the subsequent myristoylation of proteins are integral to the machinery that governs the most fundamental aspects of a cell's life cycle, from its decision to divide to its programmed demise and its interaction with the immune system.
The enzymes that utilize Myristoyl-CoA, N-myristoyltransferases (NMTs), play an essential role in cell survival and proliferation. nih.gov The Ras family of small GTPases, which are key regulators of cell proliferation, are well-known myristoylated proteins. wikipedia.org Inhibition of NMT has been shown to cause cell cycle arrest, highlighting the importance of myristoylation in the processes that drive cell division. acs.org Furthermore, NMT1 has been implicated in the differentiation of embryonic stem cells, indicating a role for myristoylation in developmental processes. nih.gov
While myristoylation is often a co-translational event, a fascinating role for this modification has emerged in the context of apoptosis (programmed cell death). caymanchem.com During apoptosis, enzymes called caspases cleave numerous cellular proteins. This cleavage can expose a previously hidden internal glycine residue, making the resulting protein fragment a substrate for NMT. nih.govresearchgate.net This post-translational myristoylation of caspase-cleaved proteins is a novel regulatory mechanism in apoptosis. nih.govacs.org For example, the pro-apoptotic protein Bid is cleaved by caspases, and the resulting fragment (tBid) can be myristoylated, which influences its localization and function in the apoptotic cascade. researchgate.net This modification of apoptotic protein fragments can either propagate or modulate the death signal, adding a layer of complexity to the regulation of cell death. nih.govscispace.com
Protein myristoylation is a critical prerequisite for initiating numerous signaling cascades within the immune system. nih.gov The proper development and function of immune cells, including processes like myelopoiesis (myeloid cell development) and lymphopoiesis (lymphocyte development), rely on myristoylated proteins. nih.gov In macrophages and T cells, the activation signals that trigger an immune response are often transmitted by proteins that must be myristoylated to localize correctly and interact with their signaling partners. nih.gov For instance, many Src-family kinases, which are crucial for T-cell receptor signaling, are myristoylated. This modification is essential for their association with the plasma membrane where they participate in the formation of the immunological synapse required for T-cell activation. nih.gov
Myristoyl Coenzyme a and Molecular Mechanisms of Pathophysiology
Myristoylation Dysregulation in Neoplastic Transformation and Cancer Progression
The irreversible process of N-myristoylation is integral to the function of many proteins involved in cell growth, differentiation, and apoptosis. springernature.com Its deregulation has emerged as a significant factor in the development and progression of cancer. nih.govresearchgate.net
Elevated expression and activity of N-myristoyltransferase (NMT) have been observed in a variety of human cancers, suggesting that cancer cells may have an increased reliance on protein myristoylation. nih.govnih.govspringernature.com Studies have reported increased NMT expression levels in colorectal, gallbladder, breast, prostate, and liver cancers. nih.govmedwinpublishers.comaacrjournals.orgfrontiersin.org In mammals, two isoforms, NMT1 and NMT2, exist and share about 77% amino acid similarity. frontiersin.orgfrontiersin.org
N-myristoylation is essential for the function of numerous oncoproteins, particularly non-receptor tyrosine kinases like the Src family. medwinpublishers.comspringernature.com The myristoyl group acts as a hydrophobic anchor, facilitating the localization of these proteins to cellular membranes, which is a prerequisite for their role in signal transduction cascades that drive cell proliferation and survival. acs.orgmedwinpublishers.com
The c-Src protein, a well-known oncoprotein, requires myristoylation for its transforming activity. news-medical.netmedwinpublishers.com Increased myristoylation of c-Src enhances its membrane association, leading to the transformation of normal cells. medwinpublishers.com Inhibition of myristoylation prevents the stable membrane association of Src, limits its kinase activity, and can promote its degradation. springernature.compnas.org This modification is also critical for other proteins involved in oncogenic signaling, such as c-Abl and ADP-ribosylation factors (ARFs). springernature.comfrontiersin.org For example, the myristoylation of ARF6 is necessary for its recruitment to membranes to control ERK phosphorylation. frontiersin.org Therefore, by enabling the function of key oncoproteins, the dysregulation of myristoylation, often driven by aberrant NMT activity, is a significant contributor to tumorigenesis. nih.govresearchgate.net
Recent research has uncovered a critical role for NMT1 in maintaining lysosomal metabolic functions in cancer cells. caltech.edu Lysosomes are not only responsible for the degradation of cellular waste but also serve as signaling hubs, most notably for the activation of mTORC1, a key regulator of cell growth and metabolism. caltech.edu
Pharmacological or genetic inhibition of NMT1 has been shown to have a dual impact on lysosomal functions. caltech.edu Firstly, it impairs lysosomal degradation, leading to a blockade in the autophagy flux. caltech.edu Secondly, it causes the dissociation of mTOR from the lysosomal surface, which results in decreased mTORC1 activation. caltech.edu This regulatory role of NMT1 on lysosomal functions appears to be mediated in large part through the lysosomal adaptor protein LAMTOR1. caltech.edu Targeting LAMTOR1 genetically mimics many of the lysosomal defects observed with NMT1 inhibition. caltech.edu These findings suggest that targeting NMT could be a therapeutic strategy in cancer by concurrently blocking two critical pathways for cancer cell survival: lysosomal degradation and mTORC1 signaling. caltech.edu
Role in Infectious and Parasitic Disease Pathogenesis
N-myristoylation is an essential process for the viability and virulence of a wide array of pathogens, including fungi, protozoan parasites, and viruses. acs.orgnih.gov The enzyme NMT, which facilitates this modification, has been validated as a promising therapeutic target for various infectious diseases. acs.orgresearchgate.net
NMT is essential for the survival of many pathogenic fungi and protozoa, making it an attractive target for antimicrobial drug development. researchgate.netnih.govnih.govresearchgate.net A key advantage is that while humans have two NMT isoenzymes, many fungi, such as Candida albicans, Cryptococcus neoformans, and Aspergillus species, possess only a single NMT gene, which is essential for their viability. creative-biolabs.comnih.gov Furthermore, significant structural differences exist between the NMTs of humans and those of pathogens, allowing for the potential development of selective inhibitors. creative-biolabs.comnih.govacs.org
In fungi like Aspergillus fumigatus and Aspergillus flavus, NMT is crucial for fundamental processes such as cell wall integrity, morphogenesis, and spore development. acs.orgnih.govnih.gov Genetic or chemical inhibition of fungal NMT leads to growth arrest and cell death. acs.orgcreative-biolabs.com
Similarly, NMT is a validated drug target in several protozoan parasites responsible for widespread diseases. researchgate.netnih.gov In Trypanosoma brucei, the causative agent of African sleeping sickness, NMT knockdown leads to defects in endocytosis and renders the parasite avirulent in mouse models. nih.gov In Plasmodium species, which cause malaria, and in Leishmania species, which cause leishmaniasis, NMT is vital for parasite survival. nih.gov High-throughput screening efforts have identified potent and selective inhibitors against the NMTs of these parasites, providing a strong foundation for the development of new anti-parasitic drugs. nih.govacs.org
Myristoylation of viral proteins by host cell NMTs is a critical step in the life cycle of numerous viruses, particularly for processes like viral assembly, maturation, and infectivity. news-medical.netnih.gov This dependence on a host enzyme presents a potential target for broad-spectrum antiviral therapies. nih.gov
In many picornaviruses, such as coxsackievirus, the capsid protein precursor VP0 is co-translationally myristoylated. nih.gov Pharmacological inhibition of NMT severely diminishes the production of progeny virus. nih.gov The particles that are produced show defects in maturation (uncleaved VP0) and have a drastically reduced specific infectivity, likely due to an inability to effectively release their genome into the host cell cytosol. nih.govepa.gov
The role of myristoylation is also well-established for retroviruses like Human Immunodeficiency Virus 1 (HIV-1). pnas.orgnih.gov The HIV-1 Gag precursor protein, Pr55gag, must be myristoylated at its N-terminal glycine (B1666218). pnas.orgnih.gov This modification is not required for the initial localization of the Gag protein but is essential for its stable association with the plasma membrane, which is a critical step for the assembly of new virus particles. pnas.orgnih.gov Mutating the myristoylation site completely abrogates virus replication. nih.gov Similarly, myristoylation is involved in the nuclear entry of certain parvoviruses by mediating the disruption of the nuclear envelope. asm.org
Research Findings on Myristoylation in Pathophysiology
| Area of Study | Key Findings | Model/Organism | Implication | References |
| Cancer | Elevated NMT1/NMT2 expression correlates with poor prognosis and aggressive features. | Breast, Prostate, Colon, Liver Cancer Cells | NMT is a potential prognostic marker and therapeutic target. | nih.gov, researchgate.net, aacrjournals.org, frontiersin.org |
| Cancer | Myristoylation is essential for the membrane localization and function of oncoproteins like Src. | Cancer Cell Lines | Inhibition of myristoylation can block key oncogenic signaling pathways. | springernature.com, medwinpublishers.com |
| Cancer | NMT1 inhibition disrupts lysosomal degradation and blocks mTORC1 signaling. | Cancer Cell Lines | NMT inhibitors may kill cancer cells by inducing lysosomal dysfunction. | caltech.edu |
| Fungal Infections | NMT is essential for viability, cell wall integrity, and morphogenesis. | Aspergillus fumigatus, Candida albicans | NMT is a validated target for developing new fungicidal drugs. | creative-biolabs.com, acs.org, nih.gov |
| Protozoan Infections | NMT is essential for parasite viability and virulence. | Trypanosoma brucei, Plasmodium falciparum, Leishmania major | Selective NMT inhibitors are promising candidates for anti-parasitic therapies. | nih.gov, researchgate.net, nih.gov |
| Viral Infections | Myristoylation of viral proteins (e.g., Gag, VP0) is crucial for assembly, maturation, and infectivity. | HIV-1, Coxsackievirus | Host NMTs are potential targets for broad-spectrum antiviral drugs. | nih.gov, epa.gov, nih.gov |
Implications in Neurodegenerative Disorders
Myristoyl coenzyme A (Myristoyl-CoA) is a critical substrate in N-myristoylation, a lipid modification process that attaches a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine of a target protein. nih.govwikipedia.org This reaction is catalyzed by the enzyme N-myristoyltransferase (NMT). nih.govwikipedia.orgnih.gov N-myristoylation is not merely an attachment; it is a fundamental modification that influences protein stability, localization, and function, often facilitating essential protein-membrane and protein-protein interactions. nih.govwikipedia.org The proper functioning of numerous signaling proteins is dependent on this modification, implicating it in a wide array of cellular processes. nih.govnih.gov Consequently, disruptions in the supply of Myristoyl-CoA or in the myristoylation process itself have significant pathological implications, particularly in the context of neurodegenerative diseases. nih.govembopress.org
The brain's health is intrinsically linked to the proper biosynthesis and metabolism of Coenzyme A (CoA), the precursor to Myristoyl-CoA. nih.gov Deficiencies in the CoA synthesis pathway are directly linked to a class of disorders known as Neurodegeneration with Brain Iron Accumulation (NBIA). embopress.org Specifically, genetic defects in pantothenate kinase (PANK), leading to PKAN, and CoA synthase (CoASY), leading to CoPAN, disrupt the production of CoA. embopress.orgnih.gov This impairment is thought to lead to decreased levels of holo-acyl carrier protein (mtACP) and subsequent disruption of key mitochondrial enzymes, including pyruvate (B1213749) dehydrogenase (PDH), ultimately contributing to the neurodegenerative phenotype. embopress.org
The molecular mechanisms of myristoylation are also directly implicated in specific neurodegenerative conditions:
Huntington's Disease (HD): In HD, the mutant huntingtin protein (mHTT) undergoes proteolytic cleavage. nih.govnih.gov One cleavage event can expose a new N-terminal glycine residue at position 553, which then becomes a substrate for NMT, leading to its myristoylation using Myristoyl-CoA. nih.gov This myristoylated fragment of HTT is believed to play a role in regulating autophagy, a cellular process for clearing aggregated proteins. nih.govresearchgate.net The modification may help target the fragment to the endoplasmic reticulum and promote the formation of autophagosomes, potentially influencing the clearance of toxic mHTT aggregates. nih.gov
Alzheimer's Disease (AD): The pathology of Alzheimer's involves the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs) and the generation of amyloid-beta (Aβ) plaques. nih.gov The myristoylation of certain proteins plays a role in the signaling cascades that can influence these processes. For instance, the myristoylated protein calmyrin interacts with presenilin 2, a protein linked to early-onset AD. nih.gov Furthermore, kinases involved in tau phosphorylation, such as cyclin-dependent kinase 5 (CDK5), are part of signaling pathways where myristoylated proteins are key components. youtube.com
Parkinson's Disease (PD): While direct myristoylation of α-synuclein is not the primary mechanism, the lipid environment is crucial to its pathology. nih.gov α-synuclein, the main component of Lewy bodies, interacts with lipids, and alterations in fatty acid metabolism can affect its aggregation. nih.govmdpi.com Enzymes like stearoyl-CoA desaturase (SCD), which modify fatty acyl-CoAs, have been identified as potential therapeutic targets because their inhibition can rescue α-synuclein cytotoxicity. nih.govresearchgate.net This highlights the importance of the balance of different fatty acyl-CoA species, including Myristoyl-CoA, in maintaining neuronal health.
Below is a table of proteins whose myristoylation is relevant to the molecular mechanisms of neurodegeneration.
| Protein | Function/Role in Neurodegeneration | Relevant Disease(s) | Citations |
| Huntingtin (HTT) | A fragment of mutant HTT can be post-translationally myristoylated after cleavage, which influences its role in autophagy. | Huntington's Disease | nih.gov |
| Calmyrin | A myristoylated calcium-binding protein that interacts with presenilin 2, a protein implicated in familial Alzheimer's disease. | Alzheimer's Disease | nih.gov |
| Src family kinases | Myristoylated non-receptor tyrosine kinases involved in various signaling cascades, including NMDA receptor functions, which are implicated in several neurological disorders. | Epilepsy, Alzheimer's Disease, Ischemia | nih.gov |
| BH3-interacting domain death agonist (Bid) | A pro-apoptotic protein that, upon cleavage by caspases, can be post-translationally myristoylated, facilitating its translocation to the mitochondria to promote cell death. | Apoptosis (general neuronal cell death) | wikipedia.org |
| p21-activated kinase 2 (PAK2) | A kinase that is cleaved by caspases during apoptosis and subsequently myristoylated, which is involved in regulating programmed cell death. | Apoptosis (general neuronal cell death) | nih.govwikipedia.org |
Connections to Metabolic Disorders beyond Cancer (Molecular Mechanisms)
Myristoyl-CoA is a key intermediate in cellular metabolism, situated at the crossroads of fatty acid synthesis, oxidation, and signaling. As a long-chain fatty acyl-CoA, its metabolism is tightly interwoven with the body's energy homeostasis. diabetesjournals.org Dysregulation of the pathways involving Myristoyl-CoA and other fatty acyl-CoAs is a central feature in the pathophysiology of metabolic disorders such as type 2 diabetes mellitus (T2DM) and non-alcoholic fatty liver disease (NAFLD). diabetesjournals.orgexplorationpub.com
The core of this connection lies in the cell's handling of energy substrates. In states of nutrient excess, such as in obesity, elevated levels of plasma free fatty acids (FFAs) and glucose lead to an increased intracellular pool of fatty acyl-CoAs, including Myristoyl-CoA. diabetesjournals.orgdiabetesjournals.org This surplus disrupts the delicate balance between energy storage and expenditure through several molecular mechanisms:
Glucolipotoxicity and Insulin (B600854) Resistance: In T2DM, the combination of high glucose and high fatty acid levels leads to a phenomenon known as glucolipotoxicity. diabetesjournals.org Excess glucose metabolism increases the production of malonyl-CoA. diabetesjournals.org Malonyl-CoA acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the entry of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation. diabetesjournals.orgwikipedia.org This inhibition effectively blocks fatty acid breakdown, causing fatty acyl-CoAs to accumulate in the cytosol. diabetesjournals.org The buildup of these molecules and their derivatives, such as diacylglycerol (DAG) and ceramides, activates stress-sensitive pathways (like the protein kinase C pathway) that interfere with insulin signaling, leading to insulin resistance in tissues like muscle and liver. diabetesjournals.orgmdpi.com
De Novo Lipogenesis (DNL) in NAFLD: The liver plays a central role in lipid metabolism. In conditions associated with metabolic syndrome, such as insulin resistance, hepatic de novo lipogenesis—the synthesis of new fatty acids from non-lipid precursors like carbohydrates—is often upregulated. explorationpub.commdpi.com Fatty acyl-CoAs, including Myristoyl-CoA, are the building blocks for the synthesis of triglycerides. nih.gov Increased DNL, driven by high insulin and glucose, contributes directly to the excessive accumulation of triglycerides in hepatocytes, a hallmark of NAFLD. explorationpub.commdpi.com This steatosis can progress to non-alcoholic steatohepatitis (NASH), a more severe condition involving inflammation and liver damage, driven in part by the lipotoxic effects of excess saturated fatty acids and their metabolites. nih.gov
Mitochondrial Dysfunction: The overload of fatty acids can lead to incomplete β-oxidation and the generation of reactive oxygen species (ROS) in the mitochondria. mdpi.com This oxidative stress contributes to cellular damage and inflammation, further exacerbating both insulin resistance and the progression of liver disease from simple steatosis to NASH. mdpi.commdpi.com
The table below summarizes key molecules and pathways involved in the metabolic dysregulation linked to fatty acyl-CoAs.
| Molecule/Pathway | Role in Metabolic Homeostasis | Consequence of Dysregulation in Metabolic Disorders | Citations |
| Fatty Acyl-CoAs (e.g., Myristoyl-CoA) | Intermediates in fatty acid metabolism; substrates for β-oxidation and lipid synthesis. | Accumulation in the cytosol due to nutrient overload, leading to lipotoxicity and impaired insulin signaling. | diabetesjournals.orgdiabetesjournals.org |
| Malonyl-CoA | Key regulator of fatty acid oxidation; inhibits CPT1. | Elevated levels in response to high glucose block fatty acid oxidation, promoting lipid storage and insulin resistance. | diabetesjournals.orgwikipedia.orgnih.gov |
| Carnitine Palmitoyltransferase 1 (CPT1) | Rate-limiting enzyme for mitochondrial fatty acid oxidation. | Inhibition by malonyl-CoA prevents fatty acid breakdown, contributing to cytosolic lipid accumulation. | diabetesjournals.orgwikipedia.org |
| De Novo Lipogenesis (DNL) | Pathway for synthesizing fatty acids from carbohydrates. | Upregulated in insulin-resistant states, leading to excessive triglyceride synthesis and hepatic steatosis (NAFLD). | explorationpub.commdpi.com |
| AMP-activated protein kinase (AMPK) | Cellular energy sensor; activates fatty acid oxidation and inhibits synthesis. | Its regulatory function can be impaired, contributing to the metabolic imbalance seen in metabolic syndrome. | wikipedia.org |
| Peroxisome proliferator-activated receptors (PPARs) | Nuclear receptors that regulate the expression of genes involved in lipid metabolism. | Altered activity contributes to dyslipidemia, fat redistribution, and insulin resistance. | diabetesjournals.orgdiabetesjournals.org |
Advanced Research Methodologies for Myristoyl Coenzyme a Studies
Techniques for Identification and Quantification of Myristoylated Proteins
Identifying and quantifying proteins that undergo myristoylation is fundamental to understanding their biological roles. Researchers employ a variety of advanced techniques, broadly categorized into mass spectrometry-based proteomics and biochemical or immunological approaches.
Mass spectrometry (MS) has become an indispensable tool for the analysis of protein myristoylation, a post-translational modification that has been historically challenging to study due to the hydrophobicity of the lipid moiety. nih.govnih.gov MS-based "bottom-up" proteomics, where proteins are enzymatically digested into peptides before analysis, is a powerful strategy for the global analysis of protein lipidation. nih.gov
Identification: MS is a pivotal technique for identifying myristoylated proteins. creative-proteomics.com The process often involves the enzymatic cleavage of proteins, followed by analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This allows for the precise identification of myristoylated protein substrates. creative-proteomics.com A key characteristic used for identification is the neutral loss of 210 Da, corresponding to the mass of the myristoyl group, which can be unambiguously detected using instruments like LC-ESI-QIT (liquid chromatography electrospray ionization quadrupole ion trap) or MALDI-ToF/ToF (matrix-assisted laser desorption/ionization time-of-flight). nih.gov
To overcome the challenges posed by the hydrophobicity of lipidated peptides, which leads to low abundance and technical difficulties in analysis, specific enrichment methods have been developed. nih.gov One such method is liquid-liquid extraction (LLE), where hydrophobic lipidated peptides are partitioned into an organic solvent, separating them from unmodified peptides. nih.govnih.gov This enrichment, combined with a specialized nanoLC/MS/MS gradient using high concentrations of acetonitrile, has successfully identified numerous myristoylation sites in cell lines like HeLa and in various mouse tissues. nih.gov
Quantification: Quantitative proteomic approaches can be integrated with MS to determine the extent and stoichiometry of myristoylation on specific proteins. creative-proteomics.com Techniques such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture) allow for the accurate quantification of myristoylated proteins. creative-proteomics.com Furthermore, label-free quantification (LFQ) can be used to compare the abundance of myristoylated proteins across different conditions, for example, to assess the effect of NMT inhibitors. elifesciences.org Recent advancements in high-resolution mass spectrometry have greatly enhanced the sensitivity and accuracy of detection, enabling the identification of low-abundance myristoylated proteins and the precise mapping of modification sites. creative-proteomics.com
| MS-Based Technique | Primary Application | Key Features |
|---|---|---|
| nanoLC/MS/MS | Identification & Sequencing | Powerful for analyzing complex peptide mixtures from digested proteins. nih.gov |
| Liquid-Liquid Extraction (LLE) | Enrichment | Separates hydrophobic myristoylated peptides, increasing detection sensitivity. nih.govnih.gov |
| MALDI-ToF/ToF | Identification | Detects the characteristic neutral loss of the myristoyl moiety. nih.gov |
| SILAC | Quantification | Allows for accurate relative quantification of proteins between different cell populations. creative-proteomics.com |
| Label-Free Quantification (LFQ) | Quantification | Quantifies protein abundance by comparing MS signal intensities across runs. elifesciences.org |
Alongside mass spectrometry, biochemical and immunological methods provide robust, often complementary, ways to study myristoylated proteins and NMT activity.
Biochemical Assays: Co-immunoprecipitation (Co-IP) is a standard method used to confirm protein-protein interactions that may be mediated or stabilized by myristoylation. creative-proteomics.com This technique involves using an antibody to pull down a specific myristoylated protein, along with any interacting partners, which can then be identified by methods like immunoblotting or mass spectrometry. creative-proteomics.com Subcellular fractionation is another crucial biochemical technique that separates cellular components, allowing researchers to determine the localization of myristoylated proteins within specific organelles or membrane fractions. creative-proteomics.com
Immunological Assays: Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile and powerful tool for measuring NMT activity. Non-radioactive, ELISA-based methods have been developed that are suitable for high-throughput screening of NMT inhibitors. nih.gov One such assay involves the NMT-catalyzed reaction between a FLAG-tagged peptide substrate and an azide-containing analogue of myristoyl-CoA. The resulting modified peptide is then captured on an anti-FLAG antibody-coated plate and detected using a streptavidin-peroxidase conjugate that binds to a biotin (B1667282) tag introduced via Staudinger ligation. nih.gov This assay has been validated for use with recombinant NMTs and for measuring endogenous NMT activity in tissue samples. nih.gov Commercially available ELISA kits are also designed to detect and quantify NMT proteins, such as NMT1, in various biological samples including tissue homogenates, serum, and plasma. mybiosource.comantibodies-online.comantibodies-online.com These kits typically use a sandwich ELISA format with specific antibodies to capture and detect the NMT antigen. mybiosource.comantibodies-online.com
| Assay Type | Principle | Primary Use | Example |
|---|---|---|---|
| ELISA | Antibody-based detection of an enzyme or its product. | Quantifying NMT protein levels or measuring NMT enzymatic activity. nih.govmybiosource.com | Capture of FLAG-tagged peptide product; Sandwich assay for NMT1 protein. nih.govmybiosource.com |
| Co-Immunoprecipitation (Co-IP) | Antibody-based pulldown of a target protein and its binding partners. | Studying protein-protein interactions mediated by myristoylation. creative-proteomics.com | Immunoprecipitation of a myristoylated protein followed by MS analysis of co-precipitated partners. creative-proteomics.com |
| Subcellular Fractionation | Centrifugation-based separation of cellular organelles. | Determining the membrane or organelle localization of myristoylated proteins. creative-proteomics.com | Isolating membrane fractions to confirm anchoring of a target protein. creative-proteomics.com |
Enzymatic Activity Assays of N-Myristoyltransferase
Assessing the enzymatic activity of N-myristoyltransferase (NMT) is crucial for understanding its catalytic mechanism, determining substrate specificity, and discovering potential inhibitors. nih.gov These assays can be performed using either purified components (in vitro) or within the complex environment of a living cell (in vivo).
In Vitro Assays: In vitro assays are essential for dissecting the fundamental enzymatic properties of NMT. creative-proteomics.com These assays typically utilize recombinant NMT, a peptide substrate, and the acyl donor, myristoyl-CoA. creative-proteomics.com By systematically varying the concentrations of substrates, researchers can determine key kinetic parameters like Km and kcat. nih.gov Several detection methods have been established. Traditional assays often relied on radioactivity, using [³H]myristoyl-CoA and measuring the incorporation of the radiolabel into a peptide substrate. nih.govspringernature.com However, more modern, non-radioactive methods are now common. Fluorescence-based assays, for instance, can monitor the production of Coenzyme A (CoA) in real-time using probes like 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) (CPM), which becomes fluorescent upon reacting with the free thiol group of CoA. nih.govnih.gov Another approach is the ELISA-based method, which detects the myristoylated peptide product. nih.gov These robust assays are highly suitable for high-throughput screening of NMT inhibitors and for detailed kinetic characterization of different NMT isoforms. nih.govnih.gov
In Vivo Assays: In vivo assays are critical for understanding the physiological relevance of myristoylation and NMT activity within the context of a living organism or cell. creative-proteomics.com These studies often involve the metabolic labeling of proteins by supplying cells with myristic acid analogues that can be detected after incorporation. creative-proteomics.com For example, cells can be cultured with azide- or alkyne-modified fatty acids, which are incorporated into proteins by endogenous NMT. nih.gov These tagged proteins can then be visualized by fluorescence microscopy or isolated for identification by mass spectrometry. creative-proteomics.comcreative-proteomics.com Functional consequences of NMT activity are also studied in vivo through genetic manipulation, such as using siRNA to knockdown NMT expression, and then observing the effects on cellular processes or the myristoylation status of specific proteins. creative-proteomics.comnih.gov
The substrate specificity of NMT is a key area of investigation, with studies focusing on both the peptide sequence and the acyl-CoA donor. nih.govcreative-proteomics.com Myristoyl-CoA analogues are powerful tools in these studies.
Acyl-CoA Analogues: To probe the interaction between NMT and its acyl-CoA substrate, researchers have synthesized and tested numerous fatty acid analogues. nih.gov These include analogues with heteroatom substitutions (oxygen or sulfur), which alter hydrophobicity, and those with different chain lengths. creative-proteomics.comnih.gov Studies with these analogues have revealed that NMT selects its fatty acyl substrate primarily based on chain length rather than hydrophobicity. nih.gov For example, human NMT1 and NMT2 show high specificity for myristoyl-CoA (a C14 fatty acid), and even a small increase or decrease in chain length can significantly reduce the incorporation rate. creative-proteomics.com
Non-hydrolyzable myristoyl-CoA analogues, such as S-(2-oxo)pentadecyl-CoA, have been synthesized to study the binding affinity of the substrate to the enzyme without the complication of the catalytic step. nih.govacs.org In this analogue, a methylene (B1212753) bridge replaces the thioester sulfur, preventing cleavage by NMT. nih.gov Such tools have been instrumental in demonstrating that binding affinity, rather than just the kcat/Km ratio, is a critical determinant of substrate specificity. nih.govacs.org For instance, while NMT1 can use acetyl-CoA as a substrate in vitro, it almost exclusively uses myristoyl-CoA in a competitive situation because its binding affinity for myristoyl-CoA is dramatically higher (estimated Kd of ~15 nM for myristoyl-CoA vs. ~10 µM for acetyl-CoA). acs.orgresearchgate.net
Peptide Substrate Specificity: The specificity of NMT for its protein substrates is also a subject of intense study. Assays are used to compare the myristoylation efficiency of different peptide sequences. nih.gov For example, an ELISA-based assay can test various FLAG-tagged peptides in parallel, revealing that NMT isoforms like Nmt1 and Nmt2 have distinct peptide preferences. nih.gov Mutating the N-terminal glycine (B1666218) to an alanine (B10760859) in a substrate peptide completely abolishes the reaction, confirming the absolute requirement for N-terminal glycine. nih.gov
| Analogue Type | Example Compound | Research Application |
|---|---|---|
| Clickable Analogue | Azido-dodecanoyl-CoA | Used in non-radioactive ELISA and MS-based assays for detection and identification of myristoylated products. nih.gov |
| Non-hydrolyzable Analogue | S-(2-oxo)pentadecyl-CoA | Acts as a competitive inhibitor; used to measure the binding affinity (Ki) of the acyl-CoA to NMT. nih.govacs.org |
| Heteroatom-substituted Analogue | Oxygen- or sulfur-substituted myristic acid | Investigates the role of hydrophobicity vs. chain length in substrate selection by NMT. nih.gov |
| Alternative Acyl-CoA | Acetyl-CoA | Used in comparative kinetic studies to demonstrate the overwhelming preference of NMT for myristoyl-CoA due to binding affinity. nih.govacs.org |
Genetic and Molecular Manipulations for Functional Analysis
To elucidate the specific biological functions of protein myristoylation, researchers employ a range of genetic and molecular manipulation techniques. These approaches allow for the controlled alteration of NMT activity or the myristoylation status of specific proteins, enabling the observation of subsequent effects on cellular processes. creative-proteomics.comwustl.edu
Genetic manipulation is a cornerstone of functional analysis. creative-proteomics.com Gene knockdown techniques, particularly using small interfering RNA (siRNA), are commonly used to selectively repress the expression of NMT1 and/or NMT2. nih.gov By measuring the resulting decrease in NMT mRNA levels and corresponding enzyme activity in cell lysates, researchers can directly link NMT activity to specific cellular outcomes. nih.gov This approach has been used to demonstrate the roles of NMT in processes like tumor growth. nih.gov
Another powerful genetic tool is site-directed mutagenesis of the substrate protein. Since myristoylation requires an N-terminal glycine, mutating this residue to an alanine (a G2A mutation) prevents the modification. nih.govacs.org By comparing the function and localization of the wild-type protein with its non-myristoylatable G2A mutant, scientists can determine the specific roles of the myristoyl anchor. acs.org This technique has been used to confirm that proteins identified in proteomic screens are true NMT substrates. acs.org
Molecular manipulations also include the use of small molecule inhibitors that target NMT. These chemical probes can be applied to cells to acutely block myristoylation. elifesciences.org The effect of NMT inhibition on the incorporation of myristic acid analogues can be quantified by mass spectrometry, providing a chemical method to validate NMT substrates and explore the functional consequences of blocking the modification pathway. elifesciences.org Furthermore, the entire process of apoptosis, which involves caspase-mediated cleavage of proteins to expose new N-terminal glycine residues, represents a form of molecular manipulation. This process creates novel substrates for post-translational myristoylation, and studying this phenomenon reveals new roles for myristoylation in programmed cell death. nih.govnih.gov
Gene Knockdown/Knockout Techniques
Gene knockdown and knockout technologies are powerful tools for investigating the cellular consequences of disrupting N-myristoylation, a process for which Myristoyl-CoA is the essential acyl donor. These methods allow researchers to probe the function of N-myristoyltransferases (NMTs), the enzymes that utilize Myristoyl-CoA to attach a myristoyl group to target proteins. frontiersin.org
RNA Interference (RNAi): Small interfering RNAs (siRNAs) have been effectively used to specifically reduce the expression of the two human NMT isoenzymes, NMT1 and NMT2. nih.gov Studies using siRNA-mediated knockdown have revealed that while these isoenzymes may have some overlapping functions, they also play unique roles in cellular processes. nih.gov For instance, the ablation of NMT1 has been shown to inhibit cell proliferation, whereas the depletion of either NMT1 or NMT2 can induce apoptosis, with NMT2 depletion having a more pronounced effect. nih.gov In vivo studies have further demonstrated that intratumoral injection of siRNA for NMT1 can inhibit tumor growth. nih.gov
CRISPR-Cas9: The CRISPR-Cas9 system offers a precise way to create knockout cell lines or organisms by introducing targeted mutations, such as frameshifts, in the genes encoding for NMTs. This technology allows for the complete ablation of NMT expression, providing a clearer picture of the essentiality of N-myristoylation for cell viability and development. Genetic studies in various organisms have established that NMT is essential for viability, underscoring the critical role of the Myristoyl-CoA-dependent myristoylation pathway. frontiersin.org
These genetic techniques are crucial for validating NMT as a therapeutic target and for understanding the specific cellular pathways affected by the loss of N-myristoylation.
Mutagenesis for Myristoylation Site Analysis
Site-directed and scanning mutagenesis techniques are indispensable for dissecting the molecular requirements of protein N-myristoylation, both from the perspective of the protein substrate and the NMT enzyme. researchgate.netnih.gov
Alanine Scanning Mutagenesis: This technique involves systematically replacing individual amino acid residues with alanine to determine their importance for protein function. wikipedia.orggenscript.com Alanine scanning of a model N-myristoylation motif, MGAAAAAAAA, revealed that the amino acids at positions 3 and 6 are major determinants for a protein's susceptibility to N-myristoylation. nih.gov When serine is not at position 6, only a limited set of amino acids (Alanine, Asparagine, Glutamine) are permitted at position 3 for efficient myristoylation. nih.gov This systematic approach helps to define the consensus sequence for NMT recognition. nih.govwikipedia.org
Site-Directed Mutagenesis of NMT: By altering specific amino acid residues in the NMT enzyme itself, researchers can identify key residues involved in Myristoyl-CoA binding and catalysis. researchgate.net These studies, combined with structural data, have provided insights into the ordered Bi-Bi kinetic mechanism where Myristoyl-CoA binds first, inducing a conformational change that facilitates peptide substrate binding. researchgate.netnih.gov
Vertical-Scanning Mutagenesis: This approach involves the sequential mutation of amino acids at a specific position within a model N-terminal sequence to understand the sequence requirements for protein N-myristoylation. nih.gov
The findings from these mutagenesis studies are critical for predicting which proteins are potential substrates for N-myristoylation and for understanding the molecular basis of NMT's substrate specificity.
Chemical Proteomics and Metabolomics Approaches
Chemical proteomics and metabolomics provide powerful, systems-level views of N-myristoylation and Myristoyl-CoA metabolism. nih.govnih.gov
Metabolic Labeling with Fatty Acid Analogs: A key chemical proteomics strategy involves the metabolic labeling of cells with synthetic fatty acid analogs containing a bioorthogonal handle, such as an azide (B81097) or alkyne group. nih.govnih.govacs.org These analogs are incorporated into proteins in place of myristate. The chemical handle then allows for the selective tagging of these modified proteins with reporter molecules, such as biotin or fluorescent dyes, via click chemistry. nih.govnih.govacs.org This enables the enrichment and subsequent identification of myristoylated proteins by mass spectrometry. nih.govnih.gov This approach has been successfully used to identify proteins that undergo myristoylation during apoptosis. nih.gov
Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of a class of enzymes. biotechsupportgroup.com While not directly targeting Myristoyl-CoA, competitive ABPP can be used to identify small molecules that bind to NMTs, providing valuable information for drug discovery efforts. researchgate.net
Metabolomics using Mass Spectrometry: Advanced mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS), allow for the sensitive detection and quantification of acyl-CoA species, including Myristoyl-CoA, from cell and tissue extracts. nih.govnih.govmdpi.com These metabolomics approaches can reveal widespread changes in acyl-CoA metabolism in response to different conditions, such as dietary changes. nih.gov High-resolution metabolomics can provide a global snapshot of the metabolic state and how it connects to protein modification pathways. nih.gov
These methods provide a dynamic and comprehensive understanding of the "myristoylome" and its regulation within the cellular context.
Structural Biology Techniques (e.g., Crystallography of NMT-Myristoyl-CoA Complexes)
Structural biology techniques provide atomic-level details of the interactions between NMT, Myristoyl-CoA, and protein substrates, which is fundamental for understanding the mechanism of catalysis and for rational drug design.
X-ray Crystallography: The crystal structures of N-myristoyltransferase from various species, including Saccharomyces cerevisiae, Candida albicans, and humans, have been solved in complex with Myristoyl-CoA or its analogs. researchgate.netthesgc.orgrcsb.orgnih.gov These structures reveal a conserved "NMT fold" and show how the myristoyl group of Myristoyl-CoA is bound in a deep hydrophobic pocket of the enzyme. researchgate.netnih.gov This structural arrangement explains the high specificity of NMT for myristate. researchgate.net Crystallographic studies have also captured the enzyme in complex with both Myristoyl-CoA and peptide inhibitors, providing a detailed view of the ternary complex and the catalytic mechanism. rcsb.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR spectroscopy has been employed to study the structural role of the myristoyl group in the interaction of myristoylated proteins with lipid membranes. nih.gov For example, studies on the guanylate cyclase-activating protein-2 (GCAP-2) have shown that the myristoyl chain inserts fully into the membrane. nih.gov NMR is also a valuable tool for assessing the structure and purity of recombinantly expressed and myristoylated proteins. nih.gov
Cryo-Electron Microscopy (Cryo-EM): Recent advances in cryo-EM have enabled the determination of high-resolution structures of large protein complexes without the need for crystallization. nih.govelifesciences.org This technique has been used to visualize a myristoyl group covalently linked to the N-terminus of a viral protein within a large viral particle, demonstrating its power in resolving lipid modifications in situ. nih.gov
The detailed structural information obtained from these techniques is invaluable for designing specific and potent inhibitors of NMTs for therapeutic purposes.
Data Tables
Table 1: Key Findings from Gene Knockdown Studies on N-myristoyltransferases (NMTs)
| Technique | Target | Key Finding | Implication | Reference |
| siRNA | NMT1 | Inhibition of cell proliferation; loss of c-Src activation. | NMT1 is critical for tumor cell growth. | nih.gov |
| siRNA | NMT2 | Strong induction of apoptosis; shift in BCL family protein expression. | NMT2 plays a significant role in regulating apoptosis. | nih.gov |
| siRNA | NMT1 & NMT2 | Inhibition of tumor growth in vivo. | Dual targeting of NMTs could be a viable anti-cancer strategy. | nih.gov |
Table 2: Summary of Mutagenesis Studies on N-Myristoylation
| Mutagenesis Type | Target | Key Residues/Motifs Identified | Significance | Reference |
| Alanine Scanning | N-terminal myristoylation motif | Amino acids at positions 3 and 6 are critical determinants. | Defines the sequence requirements for substrate recognition by NMT. | nih.gov |
| Site-Directed Mutagenesis | N-myristoyltransferase (NMT) | Residues in the Myristoyl-CoA binding pocket and catalytic site. | Elucidates the enzyme's catalytic mechanism and substrate binding order. | researchgate.net |
Table 3: Structural Biology Data of NMT-Myristoyl-CoA Complexes
| Technique | Organism/Protein | PDB ID | Resolution | Key Insight | Reference |
| X-ray Crystallography | Human NMT1 | 3IU1 | - | Structure of human NMT with bound Myristoyl-CoA. | thesgc.org |
| X-ray Crystallography | Candida albicans NMT | 1IYK | 2.30 Å | Structure with Myristoyl-CoA and a peptidic inhibitor. | rcsb.org |
| X-ray Crystallography | Saccharomyces cerevisiae NMT1p | - | 2.9 Å | Ternary complex with a non-hydrolyzable Myristoyl-CoA analog. | nih.gov |
| Cryo-Electron Microscopy | Aquareovirus | - | 3.3 Å | Direct visualization of a myristoyl group on the VP5 protein. | nih.gov |
Mentioned Compounds
Future Directions in Myristoyl Coenzyme a Research
Elucidating Novel Myristoylated Proteins and their Functions
The identification of the complete set of myristoylated proteins, or the "myristoylome," is fundamental to understanding the breadth of cellular processes regulated by this modification. cea.fr While bioinformatics prediction algorithms, such as Myristoylator, have been developed to identify potential N-myristoylation sites in protein sequences, experimental validation is crucial. expasy.org It is estimated that approximately 0.5% of all eukaryotic proteins are myristoylated, highlighting the widespread importance of this modification. nih.gov
Recent advancements in proteomics and chemical biology have enabled the discovery of novel myristoylated proteins. For instance, a study focusing on apoptosis, or programmed cell death, identified five new proteins that undergo post-translational myristoylation: PKCε, CD-IC2, Bap31, MST3, and the catalytic subunit of glutamate (B1630785) cysteine ligase. nih.gov This discovery suggests that post-translational myristoylation of proteins cleaved by caspases—enzymes central to apoptosis—is a more widespread mechanism in regulating cell death than previously thought. nih.gov
The functions of these newly identified myristoylated proteins are diverse. For example, the myristoylation of pro-apoptotic proteins like Bid and PAK2 is essential for their correct localization and function in initiating cell death. nih.govnih.gov Similarly, many myristoylated proteins are key components of signal transduction pathways, including proto-oncogenes like c-Src. nih.govmdpi.com The myristoyl group often acts as a hydrophobic anchor, facilitating the association of these proteins with cellular membranes, a critical step for their activity. nih.govcreative-proteomics.com
Table 1: Examples of Novel Myristoylated Proteins and their Functions
| Protein | Function | Cellular Process |
| PKCε | Kinase activity | Signal transduction, Apoptosis |
| CD-IC2 | Unknown | Apoptosis |
| Bap31 | Protein trafficking, Apoptosis regulation | Apoptosis |
| MST3 | Kinase activity | Apoptosis |
| Glutamate cysteine ligase (catalytic subunit) | Antioxidant synthesis | Apoptosis |
| Bid (tBid) | Pro-apoptotic signaling | Apoptosis |
| PAK2 (ctPAK2) | Kinase activity | Apoptosis |
Deeper Understanding of Myristoyl-CoA Regulatory Networks
The cellular levels and availability of Myristoyl-CoA are tightly regulated, influencing the extent of protein myristoylation and thereby impacting numerous signaling networks. Myristoyl-CoA is synthesized from myristic acid and Coenzyme A by the enzyme myristoyl-CoA synthetase or long-chain acyl-CoA synthetase. creative-proteomics.comontosight.ai This process is a crucial entry point for myristate into cellular metabolism. ontosight.ai
The regulatory networks governing Myristoyl-CoA are complex and intertwined with other metabolic pathways. For instance, palmitoyl-CoA, a 16-carbon fatty acyl-CoA, can act as a competitive inhibitor of NMT, suggesting a potential cross-talk between different fatty acid metabolism pathways in regulating myristoylation. nih.gov Furthermore, the expression and activity of NMT itself are subject to regulation. Increased NMT expression and activity have been observed in various cancers, including those of the colon, stomach, and breast, suggesting a role for myristoylation in tumorigenesis. nih.goveurekaselect.com
The consequences of dysregulated Myristoyl-CoA and myristoylation are significant. For example, the myristoylation of the Src family of kinases, which are involved in cell growth and proliferation, is crucial for their function. nih.gov Overactive Src signaling due to increased myristoylation can contribute to cancer development. medwinpublishers.com Similarly, myristoylation is essential for the function of proteins involved in the immune response and for the replication of viruses like HIV. nih.govnews-medical.net Understanding these regulatory networks is therefore critical for deciphering disease mechanisms.
Development of Advanced Tools for Myristoylation Research
Progress in understanding myristoylation has been historically challenged by the difficulty of detecting and identifying myristoylated proteins. nih.gov Traditional methods often relied on metabolic labeling with radioactive myristate, which is a slow and cumbersome process. nih.gov However, the development of new chemical and analytical tools is revolutionizing the field.
One of the most significant advancements is the use of bio-orthogonal fatty acid analogs. These are chemically modified versions of myristic acid, such as azidomyristate, that can be fed to cells and incorporated into proteins by NMT. nih.gov These analogs contain a chemical "handle" that allows for their specific detection and enrichment. For example, the azide (B81097) group can be chemoselectively ligated to tagged molecules, enabling rapid detection by Western blotting or enrichment for mass spectrometry-based proteomic analysis. nih.gov This approach has dramatically accelerated the identification of myristoylated proteins. nih.govnih.gov
Another promising technique is liquid-liquid extraction (LLE) for the enrichment of myristoylated peptides from complex protein digests. nih.gov This method, which does not require chemical labeling, has been successfully used to profile myristoylation in different mouse tissues, revealing tissue-specific patterns of this modification. nih.gov Furthermore, advances in mass spectrometry and the development of sophisticated bioinformatics tools for data analysis are providing unprecedented insights into the myristoylome. nih.govcreative-proteomics.com
Table 2: Advanced Tools for Myristoylation Research
| Tool/Technique | Principle | Application |
| Bio-orthogonal Fatty Acid Analogs (e.g., azidomyristate) | Metabolic labeling with a chemically modified fatty acid that can be specifically detected. | Rapid detection, enrichment, and identification of myristoylated proteins. |
| Click Chemistry | A highly specific chemical reaction used to attach reporter tags to bio-orthogonal analogs. | Visualization and purification of myristoylated proteins. |
| Liquid-Liquid Extraction (LLE) | Separation of hydrophobic myristoylated peptides from other peptides based on their solubility. | Global profiling of protein N-terminal myristoylation without chemical labeling. |
| Mass Spectrometry-based Proteomics | High-throughput identification and quantification of proteins and their modifications. | Comprehensive analysis of the myristoylome. |
| Myristoylator | A neural network-based prediction tool. | In silico prediction of N-terminal myristoylation sites in proteins. |
Translating Molecular Insights into Therapeutic Strategies
The critical role of myristoylation in various diseases, particularly cancer and infectious diseases, has made NMT a promising therapeutic target. nih.govnih.gov Inhibiting NMT disrupts the myristoylation of key proteins, leading to the suppression of disease-related processes. nih.gov A significant focus of current research is the development of potent and specific NMT inhibitors. eurekaselect.comnih.gov
Several NMT inhibitors have shown promise in preclinical studies. For instance, PCLX-001 is a pan-NMT inhibitor that has demonstrated marked sensitivity in hematological cancer cell lines, including B-cell lymphomas. nih.gov Treatment with PCLX-001 not only inhibits the myristoylation of key signaling proteins like Src family kinases but also leads to the degradation of other important cancer-related proteins, ultimately causing cancer cell death. nih.gov Another area of investigation is the synthetic lethality between NMT inhibition and the deregulation of the MYC oncogene, which is overactive in a large percentage of human cancers. imperial.ac.uk This finding provides a strong rationale for targeting NMT in MYC-driven cancers. imperial.ac.uk
The therapeutic potential of targeting myristoylation extends beyond cancer. NMT is an essential enzyme in many human pathogens, including fungi and parasites, making it an attractive target for the development of novel anti-infective agents. nih.govnih.gov As research continues to unravel the complexities of Myristoyl-CoA metabolism and protein myristoylation, the opportunities for developing targeted therapies for a range of diseases are expected to grow.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing myristoyl coenzyme A lithium salt in vitro?
- Methodological Answer : Synthesis typically involves enzymatic catalysis using N-myristoyl transferase (NMT) to transfer the myristoyl group from myristoyl-CoA to target proteins. Characterization includes:
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (MS) to confirm molecular weight (977.89 Da free acid form) .
- Structural validation : - and -NMR to verify acyl group attachment and lithium salt formation .
- Functional validation : Enzymatic activity assays using fluorescently labeled peptide substrates (e.g., GNAASARR-NH) to quantify myristoylation efficiency .
Q. How is myristoyl coenzyme A lithium salt utilized in studying protein myristoylation mechanisms?
- Methodological Answer : The compound serves as a substrate for NMT in in vitro assays to investigate:
- Substrate specificity : Competition assays with truncated or mutated peptide sequences to identify critical residues (e.g., glycine at position 2) .
- Kinetic parameters : Michaelis-Menten analysis to determine and under varying pH (7.0–8.5) and temperature (25–37°C) conditions .
- Inhibitor screening : Testing small-molecule NMT inhibitors (e.g., IMP-1088) using fluorescence polarization or radiolabeled -myristoyl-CoA .
Q. What are the key considerations for storing and handling myristoyl coenzyme A lithium salt to maintain stability?
- Methodological Answer :
- Storage : Lyophilized powder at –20°C under inert gas (argon) to prevent oxidation. Reconstitute in 20 mM Tris-acetate (pH 7.4) for short-term use .
- Stability assays : Monitor degradation via LC-MS over 24–72 hours at 4°C and 25°C to establish shelf-life .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported myristoylation efficiencies across different experimental models (e.g., yeast vs. mammalian systems)?
- Methodological Answer :
- Comparative assays : Parallel testing of NMT isoforms (e.g., yeast Nmt1p vs. human NMT1) under standardized conditions (pH 7.4, 1 mM Mg) .
- Substrate optimization : Use chimeric peptides combining yeast and mammalian sequences to identify species-specific binding motifs .
- Data normalization : Express activity as "% control" relative to a common reference substrate (e.g., VSVG peptide) to mitigate batch-to-batch variability .
Q. What experimental designs are optimal for studying the role of myristoyl coenzyme A lithium salt in HIV-1 capsid assembly using cell-free systems?
- Methodological Answer :
- Reaction setup : Combine 125 μM myristoyl-CoA with wheat germ extract (WGE), 10X compensating buffer (40 mM HEPES, 1.2 M KOAc), and energy mix (5 mM ATP/GTP) to reconstitute capsid assembly .
- Kinetic analysis : Use -methionine labeling and sucrose density gradients to track capsid maturation over 0–120 minutes .
- Negative controls : Omit myristoyl-CoA or add NMT inhibitors to confirm specificity .
Q. How can molecular dynamics (MD) simulations elucidate the hydrophobic interactions between myristoylated proteins and lipid bilayers?
- Methodological Answer :
- Simulation parameters : Run 150 ns trajectories with GROMACS or AMBER, using CHARMM36 force fields for lipid bilayers (e.g., POPC) and myristoyl-CoA .
- Interaction metrics : Calculate center-of-mass distances (<5.5 Å) between the myristoyl group and hydrophobic residues (e.g., Leu, Val) to quantify binding persistence .
- Validation : Compare simulation data with experimental results from surface plasmon resonance (SPR) or fluorescence quenching assays .
Q. What strategies mitigate batch-to-batch variability in myristoyl coenzyme A lithium salt for high-throughput screening (HTS) of NMT inhibitors?
- Methodological Answer :
- Quality control : Pre-screen batches via LC-MS for purity (>80%) and validate with a reference inhibitor (e.g., DDD85646) in dose-response assays .
- Automated normalization : Integrate robotic liquid handlers to standardize substrate concentrations across assay plates .
- Data correction : Apply Z-factor or signal-to-noise (S/N) ratios to exclude outlier batches .
Q. How can isotopic labeling (e.g., -myristoyl-CoA) enhance metabolic tracing studies in fatty acid elongation pathways?
- Methodological Answer :
- Labeling protocol : Incubate yeast or mammalian cells with -myristoyl-CoA (99 atom % purity) in malonyl-CoA/NADPH-supplemented media .
- Analytical workflow : Extract lipids, perform GC-MS, and analyze -enrichment in C16:0/C18:0 fatty acids to map elongation kinetics .
- Control experiments : Use unlabeled myristoyl-CoA or knockout strains (e.g., fas2Δ in yeast) to validate isotope incorporation .
Data Analysis & Contradiction Resolution
Q. How should researchers address conflicting reports on the calcium-modulating effects of myristoylated G-proteins?
- Methodological Answer :
- Contextual validation : Replicate studies using identical buffers (e.g., 2 mM EDTA to chelate free Ca) and cell lines (e.g., HEK293) .
- Pathway inhibition : Employ CRISPR knockouts (e.g., Gα) or pharmacological blockers (e.g., U73122 for PLC) to isolate myristoylation-specific effects .
- Meta-analysis : Pool data from ≥5 independent studies using random-effects models to assess heterogeneity (I statistic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
